molecular formula C8H11NO2 B12885732 5-Cyclopentylisoxazol-3(2H)-one

5-Cyclopentylisoxazol-3(2H)-one

Cat. No.: B12885732
M. Wt: 153.18 g/mol
InChI Key: AEAAPUXEXIYKDG-UHFFFAOYSA-N
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Description

5-Cyclopentylisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic or basic conditions to yield the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the isoxazole ring to form amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopentylisoxazol-3(2H)-one would depend on its specific biological activity. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of the isoxazole family.

    5-Methylisoxazol-3(2H)-one: A similar compound with a methyl group instead of a cyclopentyl group.

    3,5-Dimethylisoxazole: Another derivative with two methyl groups.

Uniqueness

5-Cyclopentylisoxazol-3(2H)-one is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity compared to other isoxazole derivatives.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-cyclopentyl-1,2-oxazol-3-one

InChI

InChI=1S/C8H11NO2/c10-8-5-7(11-9-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10)

InChI Key

AEAAPUXEXIYKDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)NO2

Origin of Product

United States

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